Fmoc-4-diethylphosphomethyl-L-phenylalanine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S)-3-[4-(diethoxyphosphorylmethyl)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H32NO7P/c1-3-36-38(34,37-4-2)19-21-15-13-20(14-16-21)17-27(28(31)32)30-29(33)35-18-26-24-11-7-5-9-22(24)23-10-6-8-12-25(23)26/h5-16,26-27H,3-4,17-19H2,1-2H3,(H,30,33)(H,31,32)/t27-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCLWUICKUOJJQS-MHZLTWQESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOP(=O)(CC1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H32NO7P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30589232 |

Source

|

| Record name | 4-[(Diethoxyphosphoryl)methyl]-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30589232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

537.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160253-13-4 |

Source

|

| Record name | 4-[(Diethoxyphosphoryl)methyl]-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30589232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Fmoc-4-diethylphosphonomethyl-L-phenylalanine: A Cornerstone for Phosphonate Peptidomimetics in Drug Discovery

Introduction: The Strategic Advantage of Phosphonates in Peptide-Based Drug Design

In the landscape of modern drug discovery, the rational design of peptidomimetics that exhibit enhanced stability, bioavailability, and target specificity is of paramount importance. Fmoc-4-diethylphosphonomethyl-L-phenylalanine stands out as a critical building block for the synthesis of phosphonate-containing peptides. These modified peptides are invaluable tools for researchers and drug development professionals, primarily due to the unique properties conferred by the phosphonate moiety.

The phosphonate group serves as a non-hydrolyzable bioisostere of the phosphate group, and its tetrahedral geometry can mimic the transition state of peptide bond hydrolysis.[1][2][3] This makes phosphonate-containing peptides potent inhibitors of various enzymes, particularly proteases and phosphatases, which play crucial roles in a myriad of pathological conditions.[1][4] The incorporation of Fmoc-4-diethylphosphonomethyl-L-phenylalanine into a peptide sequence using Solid-Phase Peptide Synthesis (SPPS) allows for the precise placement of this powerful inhibitory motif.[5]

This guide provides a comprehensive technical overview of Fmoc-4-diethylphosphonomethyl-L-phenylalanine, from its fundamental properties to its application in the synthesis of bioactive peptides, offering field-proven insights for its effective utilization in research and development.

Physicochemical Properties of Fmoc-4-diethylphosphonomethyl-L-phenylalanine

A thorough understanding of the physicochemical properties of this modified amino acid is the foundation for its successful application. The following table summarizes its key characteristics:

| Property | Value | Source(s) |

| IUPAC Name | (2S)-3-[4-(diethoxyphosphorylmethyl)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

| Synonyms | Fmoc-L-Phe(4-CH2PO3Et2)-OH, Fmoc-p-(diethylphosphonomethyl)-L-Phe-OH | |

| CAS Number | 160253-13-4 | |

| Molecular Formula | C29H32NO7P | |

| Molecular Weight | 537.54 g/mol | |

| Appearance | White to off-white powder | |

| Purity | ≥98% (HPLC) | |

| Solubility | Soluble in DMF, NMP, and other common SPPS solvents | [6] |

| Storage Conditions | 2-8°C, desiccated | [7] |

Application in Solid-Phase Peptide Synthesis (SPPS): A Step-by-Step Protocol

The incorporation of Fmoc-4-diethylphosphonomethyl-L-phenylalanine into a peptide sequence follows the general principles of Fmoc-based SPPS.[8][9] However, due to the steric bulk of the side chain, optimization of coupling conditions is crucial to ensure high efficiency and prevent the formation of deletion sequences.

Causality Behind Experimental Choices:

-

Choice of Coupling Reagent: The steric hindrance presented by the diethylphosphonomethylphenyl side chain necessitates the use of a highly efficient coupling reagent. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is recommended due to its ability to form a highly reactive OAt-active ester, which facilitates amide bond formation even with hindered amino acids and minimizes racemization.[10][11][12]

-

Double Coupling: To drive the reaction to completion and mitigate the risk of incomplete coupling, a double coupling strategy is often employed. This ensures that any unreacted N-terminal amines from the first coupling are acylated in the second step.

-

Monitoring: The Kaiser test is a reliable method for detecting free primary amines on the resin. A negative result (yellow beads) after the second coupling indicates a successful reaction.

Experimental Workflow for SPPS Incorporation

Sources

- 1. Recent Developments in Peptidyl Diaryl Phoshonates as Inhibitors and Activity-Based Probes for Serine Proteases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Phosphonamidates as transition-state analogue inhibitors of thermolysin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phosphonopeptides containing free phosphonic groups: recent advances - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04655H [pubs.rsc.org]

- 5. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. chemistry.du.ac.in [chemistry.du.ac.in]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. peptide.com [peptide.com]

- 12. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]

An In-Depth Technical Guide to Fmoc-4-diethylphosphonomethyl-L-phenylalanine: A Versatile Building Block for Advanced Peptide Synthesis and Drug Discovery

Abstract: This technical guide provides a comprehensive overview of Fmoc-4-diethylphosphonomethyl-L-phenylalanine, a pivotal non-canonical amino acid analog for researchers, medicinal chemists, and drug development professionals. We delve into its unique molecular structure, physicochemical properties, and the strategic advantages conferred by the phosphonate moiety. This document offers field-proven insights and detailed protocols for its incorporation into peptides via Solid-Phase Peptide Synthesis (SPPS), post-synthesis cleavage, and the critical deprotection of the phosphonate group. The aim is to equip scientists with the foundational knowledge and practical methodologies required to leverage this versatile building block in the design of sophisticated peptide-based therapeutics and research tools.

Part 1: Molecular Profile and Physicochemical Properties

Fmoc-4-diethylphosphonomethyl-L-phenylalanine is a derivative of the amino acid L-phenylalanine, specifically designed for use in Fmoc-based solid-phase peptide synthesis (SPPS).[1][2] Its structure is characterized by three key components: the L-phenylalanine backbone, a base-labile N-α-fluorenylmethyloxycarbonyl (Fmoc) protecting group, and a diethylphosphonomethyl group attached at the para-position of the phenyl ring.[3] This unique phosphonate modification makes it an invaluable tool in medicinal chemistry.[1][4]

Chemical Structure

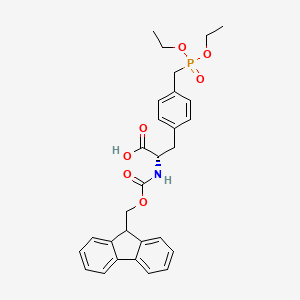

The structure combines the stereochemistry of natural L-phenylalanine with a phosphonate functional group, which acts as a stable mimic of post-translational phosphorylation.

Caption: Structure of Fmoc-4-diethylphosphonomethyl-L-phenylalanine.

Physicochemical Data

The key properties of this reagent are summarized below. Sourcing high-purity material and adhering to proper storage conditions are critical for successful and reproducible peptide synthesis.

| Property | Data | Reference(s) |

| Synonyms | Fmoc-L-Phe(4-CH2PO3Et2)-OH, N-α-(9-Fmoc)-4-(diethoxyphosphoryl)methyl-L-Phe | [3] |

| CAS Number | 160253-13-4 | [3][5] |

| Molecular Formula | C₂₉H₃₂NO₇P | [3][6] |

| Molecular Weight | 537.54 g/mol | [3] |

| Appearance | White to off-white powder/solid | [2][6] |

| Purity | Typically ≥98% (HPLC) | [2][5] |

| Storage Conditions | 2–8 °C, store in a dry, sealed container | [2][6] |

Part 2: The Strategic Advantage of the Phosphonate Moiety

The introduction of a phosphonomethyl group in place of a hydroxyl group on phenylalanine provides a powerful tool for drug discovery and chemical biology. This modification creates a non-hydrolyzable phosphotyrosine (pY) analog, offering significant advantages over its natural counterpart.

A Stable Mimic of Phosphotyrosine

Protein phosphorylation is a fundamental post-translational modification that regulates numerous cellular signaling pathways. However, the phosphate ester bond in phosphotyrosine is susceptible to rapid hydrolysis by cellular phosphatases. The carbon-phosphorus (C-P) bond in 4-(phosphonomethyl)-phenylalanine is chemically robust and resistant to enzymatic cleavage.[7] This makes peptides incorporating this analog excellent tools for studying signaling pathways mediated by pY-binding domains (e.g., SH2 domains) and for developing potent and stable enzyme inhibitors.[7][8]

Caption: Comparison of enzymatic stability.

Enhanced Pharmacological Properties

Incorporating this phosphonate-containing amino acid can significantly improve the drug-like properties of a peptide therapeutic:

-

Increased Proteolytic Stability: The steric and electronic nature of the phosphonomethylphenyl group can hinder recognition by proteases, prolonging the peptide's in vivo half-life.[9]

-

Modulated Receptor Binding: The tetrahedral geometry and dianionic charge of the phosphonate group can alter binding interactions with target receptors, potentially leading to enhanced affinity and selectivity.[10]

-

Transition-State Mimicry: The phosphonate moiety is an excellent transition-state analog for the hydrolysis of amide and ester bonds, making it a cornerstone for designing potent inhibitors of proteases and esterases.[10][11][12]

Part 3: Application in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-4-diethylphosphonomethyl-L-phenylalanine is seamlessly integrated into standard Fmoc/tBu SPPS protocols.[13] The Fmoc group provides temporary N-terminal protection and is removed with a mild base, while the acid-labile side-chain protecting groups (like tBu) and the resin linker remain intact until the final cleavage step.

Experimental Protocol: Standard Coupling Cycle

This protocol outlines a single coupling cycle for incorporating Fmoc-L-Phe(4-CH2PO3Et2)-OH into a peptide sequence on a Rink Amide resin.

Materials:

-

Peptidyl-resin (e.g., Rink Amide MBHA, 0.5 mmol/g substitution)

-

Fmoc-4-diethylphosphonomethyl-L-phenylalanine

-

Deprotection Solution: 20% (v/v) piperidine in N,N-dimethylformamide (DMF)

-

Coupling Reagents:

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

-

Solvents: DMF, Dichloromethane (DCM), Isopropanol (IPA)

Methodology:

-

Resin Swelling: Swell the peptidyl-resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF. Add the deprotection solution to the resin.

-

Agitate for 3 minutes. Drain.

-

Add fresh deprotection solution and agitate for an additional 10-15 minutes. The causality here is that the first short treatment removes the majority of the Fmoc group, while the second, longer treatment ensures complete deprotection, which is critical for preventing deletion sequences.

-

Drain and wash the resin thoroughly with DMF (5x), IPA (3x), and DCM (3x) to remove all traces of piperidine, which would neutralize the subsequent coupling reaction.

-

-

Amino Acid Activation & Coupling:

-

In a separate vessel, dissolve Fmoc-4-diethylphosphonomethyl-L-phenylalanine (4 eq. relative to resin loading) and HBTU (3.9 eq.) in a minimal amount of DMF.

-

Add DIPEA (8 eq.) to the activation mixture. The basicity of DIPEA catalyzes the formation of the active ester without prematurely removing the Fmoc group.

-

Immediately add the activated amino acid solution to the resin.

-

Agitate at room temperature for 1-2 hours.

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove excess reagents.

-

-

Confirmation of Coupling (Optional): Perform a Kaiser test. A negative result (yellow beads) indicates a complete reaction. If positive (blue beads), repeat the coupling step.

SPPS Workflow Diagram

Caption: The iterative cycle of Fmoc-SPPS.

Part 4: Post-Synthesis Processing: Cleavage and Deprotection

Once peptide assembly is complete, two critical steps remain: cleaving the peptide from the solid support and removing all protecting groups, including the ethyl esters on the phosphonate moiety, to yield the final, active peptide.

Global Deprotection and Cleavage from Resin

A strong acid, typically trifluoroacetic acid (TFA), is used to simultaneously cleave the peptide from the resin and remove acid-labile side-chain protecting groups (e.g., Boc, tBu, Trt).[6][14]

Protocol: TFA Cleavage

-

Wash the final peptidyl-resin with DCM and dry it under vacuum.

-

Prepare a cleavage cocktail. A standard formulation is Reagent K : 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT). The scavengers (phenol, water, etc.) are essential to capture and neutralize the highly reactive carbocations generated from the cleavage of side-chain protecting groups, thus preventing re-alkylation of sensitive residues like Tryptophan or Methionine.

-

Add the cleavage cocktail to the dry resin (approx. 10 mL per gram of resin).

-

Stir at room temperature for 2-3 hours.

-

Filter the resin and wash it with a small amount of fresh TFA.

-

Combine the filtrates and precipitate the crude peptide by adding it to a large volume of cold (0 °C) methyl tert-butyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice to remove residual scavengers.

-

Dry the crude peptide pellet under vacuum.

Deprotection of the Diethylphosphonate Group

The ethyl esters on the phosphonate are stable to TFA. A separate, dedicated deprotection step is required to generate the free phosphonic acid. The most reliable and widely used method is the McKenna reaction , which employs a silyl halide, typically bromotrimethylsilane (TMSBr).[5][11]

Protocol: TMSBr-Mediated Deprotection

-

Safety Note: TMSBr is corrosive and moisture-sensitive. This reaction must be performed under an inert atmosphere (e.g., Argon or Nitrogen) in a well-ventilated fume hood using anhydrous solvents.

-

Silylation:

-

Dissolve the crude, TFA-cleaved peptide in an anhydrous aprotic solvent (e.g., DCM or acetonitrile).

-

Add bromotrimethylsilane (TMSBr, typically 10-20 equivalents) dropwise to the solution at room temperature.

-

Stir the reaction for 12-24 hours. The TMSBr reacts with the diethyl phosphonate to form a bis(trimethylsilyl) phosphonate intermediate.[5][11]

-

-

Solvolysis:

-

After the reaction is complete (monitored by LC-MS), carefully remove the solvent and excess TMSBr under reduced pressure.

-

Add a protic solvent, such as methanol or a methanol/water mixture, to the residue.[11]

-

Stir for 30-60 minutes. The silyl ester intermediate is readily hydrolyzed to the final phosphonic acid.

-

-

Work-up:

-

Remove the solvent under reduced pressure.

-

The resulting solid is the crude phosphonic acid-containing peptide, which can then be purified by preparative RP-HPLC.

-

Caption: Two-step deprotection of the diethylphosphonate group.

Part 5: Applications in Drug Discovery and Chemical Biology

The unique properties of 4-(phosphonomethyl)-phenylalanine make it a powerful tool for addressing key challenges in modern biomedical research.

-

Kinase and Phosphatase Inhibitors: Peptides containing this analog serve as non-hydrolyzable substrates or transition-state inhibitors for protein tyrosine kinases and phosphatases, enabling detailed mechanistic studies and providing leads for novel therapeutics in oncology and immunology.[7][8]

-

Probing SH2 and PTB Domain Interactions: As stable pY mimetics, these peptides are instrumental in studying the protein-protein interactions governed by phosphotyrosine recognition domains, which are central to many signal transduction pathways.[8]

-

Development of Biologically Stable Peptides: By replacing key tyrosine residues, researchers can engineer peptides with enhanced stability and improved pharmacokinetic profiles, a critical step in converting peptide leads into viable drug candidates.[1]

-

Antigen Design: The phosphonate group can serve as a unique epitope for the generation of highly specific antibodies, which can be used as research tools or diagnostics.[8]

Conclusion

Fmoc-4-diethylphosphonomethyl-L-phenylalanine stands out as a highly valuable and versatile building block in the field of peptide science. Its ability to serve as a stable mimic of phosphotyrosine provides a direct route to synthesizing peptides with enhanced stability and tailored biological activity. The straightforward integration into established Fmoc-SPPS workflows, coupled with reliable post-synthesis deprotection protocols, empowers researchers to systematically investigate phosphorylation-dependent biological processes and to design next-generation peptide-based therapeutics with superior pharmacological properties.

References

-

Mucha, A., & Kafarski, P. (2020). Phosphonopeptides containing free phosphonic groups: recent advances. RSC Advances. [Link]

-

Aapptec Peptides. Fmoc-4-diethylphosphomethyl-L-phenylalanine[160253-13-4]. [Link]

-

Vapourtec. Application Note 72: Cleaving peptides in flow with different TFA concentrations. [Link]

-

P212121 Store. This compound | CAS 160253-13-4. [Link]

-

PubChem. Fmoc-L-4-Phosphonomethylphenylalanine. [Link]

-

Vergel Galeano, C. F., et al. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Journal of the Mexican Chemical Society. [Link]

-

Demmer, C. S., et al. (2013). The McKenna reaction – avoiding side reactions in phosphonate deprotection. Beilstein Journal of Organic Chemistry. [Link]

-

ResearchGate. Table 1: Deprotection of phosphonates 1b–7b obtained with the following conditions.... [Link]

-

Frontiers. Editorial: Phosphonate Chemistry in Drug Design and Development. [Link]

-

Isidro-Llobet, A., et al. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. [Link]

-

Aapptec. Cleavage Cocktails; Reagent B. [Link]

-

El-Fayoumi, S., et al. (2016). Recent advances in synthetic and medicinal chemistry of phosphotyrosine and phosphonate-based phosphotyrosine analogues. Organic & Biomolecular Chemistry. [Link]

-

Georgiadis, D., & Yiotakis, A. (2020). Phosphinic Peptides as Tool Compounds for the Study of Pharmacologically Relevant Zn-Metalloproteases. Accounts of Chemical Research. [Link]

-

Fields, G. B., et al. (1992). Correlation of cleavage techniques with side-reactions following solid-phase peptide synthesis. Peptide Research. [Link]

-

Aapptec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

-

ACS GCI Pharmaceutical Roundtable. Cleavage from Resin. [Link]

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. Diethylphosphite - Wikipedia [en.wikipedia.org]

- 3. Phosphonopeptides containing free phosphonic groups: recent advances - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04655H [pubs.rsc.org]

- 4. GAP Peptide Synthesis via Design of New GAP Protecting Group: An Fmoc/tBu Synthesis of Thymopentin Free from Polymers, Chromatography and Recrystallization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The McKenna reaction – avoiding side reactions in phosphonate deprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 8696823.fs1.hubspotusercontent-na1.net [8696823.fs1.hubspotusercontent-na1.net]

- 7. Optimization and a Kinetic Study on the Acidic Hydrolysis of Dialkyl α-Hydroxybenzylphosphonates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 9. peptide.com [peptide.com]

- 10. academic.oup.com [academic.oup.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. sciforum.net [sciforum.net]

- 14. researchgate.net [researchgate.net]

Synthesis of Fmoc-4-diethylphosphomethyl-L-phenylalanine

An In-Depth Technical Guide to the Synthesis of Fmoc-4-diethylphosphonomethyl-L-phenylalanine

Authored by a Senior Application Scientist

Foreword: The incorporation of non-canonical amino acids into peptides is a cornerstone of modern drug discovery and chemical biology. Among these, phosphonate-containing amino acids have garnered significant attention as they serve as stable, non-hydrolyzable mimics of phosphorylated residues. Fmoc-4-diethylphosphonomethyl-L-phenylalanine, in particular, is a critical building block for synthesizing peptide-based inhibitors of protein tyrosine phosphatases (PTPs) and for probing the complex signaling pathways regulated by tyrosine phosphorylation.[1][2]

This guide provides a detailed, mechanistically-grounded protocol for the synthesis of Fmoc-4-diethylphosphonomethyl-L-phenylalanine. It is designed for researchers, chemists, and drug development professionals, offering not just a series of steps, but a deeper understanding of the chemical principles and strategic decisions that ensure a successful and reproducible synthesis.

Strategic Overview: A Retrosynthetic Approach

To logically devise a synthetic plan, we begin with a retrosynthetic analysis of the target molecule. The synthesis hinges on the strategic formation of the key carbon-phosphorus bond.

Caption: Retrosynthetic analysis of the target molecule.

This analysis reveals that the most efficient pathway involves two primary stages:

-

Preparation of a Key Halogenated Precursor: Synthesis of an N-Fmoc protected L-phenylalanine derivative bearing a reactive halomethyl group (e.g., bromomethyl) at the para position of the phenyl ring.

-

Carbon-Phosphorus Bond Formation: A nucleophilic substitution reaction where a trivalent phosphorus reagent attacks the halogenated precursor to form the desired phosphonate. The Michaelis-Arbuzov reaction is the preeminent method for this transformation.[3][4][5]

Synthesis Pathway and Experimental Protocols

The synthesis is a multi-step process that demands careful control of reaction conditions to ensure high yield and stereochemical integrity.

Step 1: Preparation of N-Fmoc-4-(bromomethyl)-L-phenylalanine

The synthesis of this key intermediate is critical. While various routes exist, a common and effective method involves the radical bromination of a commercially available precursor, N-Fmoc-4-methyl-L-phenylalanine.

Causality Behind Experimental Choices:

-

Starting Material: N-Fmoc-4-methyl-L-phenylalanine is chosen because the Fmoc group is robust under radical conditions and provides the necessary protection for the amine, which is essential for its eventual use in peptide synthesis.[6][7]

-

Reagents: N-Bromosuccinimide (NBS) is the preferred brominating agent for benzylic positions due to its ability to provide a low, steady concentration of bromine, minimizing side reactions. A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is required to initiate the reaction upon heating or irradiation.

-

Solvent: A non-polar, inert solvent like carbon tetrachloride (CCl₄) or cyclohexane is used to prevent side reactions with the solvent.

Experimental Protocol: Radical Bromination

-

In a round-bottom flask fitted with a reflux condenser and a magnetic stirrer, dissolve N-Fmoc-4-methyl-L-phenylalanine (1 equivalent) in anhydrous carbon tetrachloride.

-

Add N-Bromosuccinimide (NBS, 1.1 equivalents) and a catalytic amount of AIBN (0.1 equivalents).

-

Heat the mixture to reflux (approx. 77°C) and irradiate with a UV lamp (or a standard 100W incandescent bulb) to initiate the reaction.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Once complete, cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Evaporate the solvent under reduced pressure to yield the crude N-Fmoc-4-(bromomethyl)-L-phenylalanine, which can be purified by column chromatography or used directly in the next step if sufficiently pure.

Step 2: The Michaelis-Arbuzov Reaction: Forming the C-P Bond

This is the core reaction of the synthesis, creating the phosphonate linkage. The reaction is named after August Michaelis and Aleksandr Arbuzov, who pioneered this fundamental transformation in organophosphorus chemistry.[3][8]

Caption: Mechanism of the Michaelis-Arbuzov reaction.

Causality Behind Experimental Choices:

-

Reagent: Triethyl phosphite serves as both the nucleophilic phosphorus source and, often, the reaction solvent. Using it in large excess drives the reaction to completion.

-

Conditions: The reaction requires significant thermal energy (typically 120-160°C).[3] This is necessary to facilitate the second SN2 step, where the bromide anion attacks one of the ethyl groups on the phosphonium intermediate, leading to dealkylation and the formation of the stable pentavalent phosphonate.[3][4] This step has a higher activation energy than the initial attack.

Experimental Protocol: Michaelis-Arbuzov Reaction

-

Place the crude or purified N-Fmoc-4-(bromomethyl)-L-phenylalanine (1 equivalent) into a clean, dry round-bottom flask equipped with a reflux condenser and a nitrogen inlet.

-

Add a large excess of triethyl phosphite (5-10 equivalents).

-

Heat the reaction mixture under a nitrogen atmosphere to 140-150°C using an oil bath.

-

Maintain this temperature for 4-6 hours. Monitor the reaction via TLC or ³¹P NMR if possible. The starting material will be consumed, and a new spot corresponding to the phosphonate product will appear.

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the excess triethyl phosphite via vacuum distillation (a Kugelrohr apparatus is ideal for this).

-

The resulting crude oil is then purified by silica gel column chromatography. A gradient elution system (e.g., starting with dichloromethane and gradually increasing the polarity with methanol) is typically effective.

-

Combine the fractions containing the pure product and evaporate the solvent to yield Fmoc-4-diethylphosphonomethyl-L-phenylalanine as a white solid or viscous oil.

Data and Validation

A successful synthesis must be validated with rigorous analytical data. The tables below summarize the key inputs and expected outputs for the process.

Table 1: Reagent Summary for Michaelis-Arbuzov Reaction

| Reagent | Molar Eq. | Purpose |

| N-Fmoc-4-(bromomethyl)-L-phenylalanine | 1.0 | Electrophilic Substrate |

| Triethyl phosphite | 5 - 10 | Nucleophile & Solvent |

| Nitrogen (gas) | - | Inert Atmosphere |

Table 2: Analytical Characterization of Final Product

| Analysis | Expected Result |

| ¹H NMR | Signals corresponding to Fmoc group, phenylalanine backbone, aromatic protons, a doublet for the benzylic CH₂-P (JH-P ≈ 22 Hz), and signals for the two O-CH₂-CH₃ groups of the phosphonate. |

| ³¹P NMR | A single peak typically in the range of δ 20-30 ppm (proton decoupled), confirming the presence of the phosphonate group. |

| Mass Spec (ESI) | Correct molecular ion peak for C₂₉H₃₂NO₇P (M.W. 537.54 g/mol ).[] |

| Purity (HPLC) | ≥ 95% for use in peptide synthesis. |

Workflow Visualization

The entire synthetic process can be visualized as a streamlined workflow from starting material to the final, validated product.

Caption: Overall synthetic workflow.

Conclusion and Field Insights

The synthesis of Fmoc-4-diethylphosphonomethyl-L-phenylalanine via the Michaelis-Arbuzov reaction is a robust and reliable method for producing this valuable building block.[10][11] The key to success lies in the careful preparation of the bromomethyl intermediate and the rigorous execution of the high-temperature phosphonylation step. Researchers should be aware that the primary challenge is often the purification of the final product from the high-boiling triethyl phosphite and any potential side products. Efficient vacuum distillation and carefully optimized column chromatography are paramount.

This phosphonate-containing amino acid is a gateway to creating sophisticated peptide tools and potential therapeutics. Its stability and ability to mimic phosphotyrosine make it an indispensable component in the arsenal of medicinal chemists and chemical biologists alike.[12]

References

-

Michaelis–Arbuzov reaction. (n.d.). In Wikipedia. Retrieved from a Google search. [Link]

-

The Michaelis–Arbuzov reaction for the asymmetric construction of γ‐phosphono‐α‐amino acids. (2021). Helvetica Chimica Acta. [Link]

-

Arbuzov Reaction. (n.d.). Organic Chemistry Portal. Retrieved from a Google search. [Link]

-

Radical Arbuzov Reaction. (2021). CCS Chemistry. [Link]

-

Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. (2021). Molecules. [Link]

-

Phosphorus-containing amino acids with a P–C bond in the side chain or a P–O, P–S or P–N bond: from synthesis to applications. (2020). RSC Advances. [Link]

-

Fmoc-4-diethylphosphomethyl-L-phenylalanine. (n.d.). Aapptec Peptides. Retrieved from a Google search. [Link]

-

Fluorinated phenylalanines: synthesis and pharmaceutical applications. (2020). Beilstein Journal of Organic Chemistry. [Link]

-

Synthesis and Biological Evaluation of Pentafluorophosphates as Amphiphilic Non-Cleavable Phosphatase Inhibitors. (2016). Freie Universität Berlin. [Link]

-

Phosphonopeptides containing free phosphonic groups: recent advances. (2020). RSC Publishing. [Link]

-

Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. (n.d.). UCI Department of Chemistry. [Link]

-

Pentafluorophosphato-Phenylalanines: Amphiphilic Phosphotyrosine Mimetics Displaying Fluorine-Specific Protein Interactions. (2018). Angewandte Chemie. [Link]

-

Synthesis of 4-Phosphono(difluoromethyl)-D,L-phenylalanine and N-Boc and F-Fmoc Derivatives Suitably Protected for Solid-Phase Synthesis of Nonhydrolyzable Phosphotyrosyl Peptide Analogues. (1995). The Journal of Organic Chemistry. [Link]

-

Introduction To The FMOC Approach: solid phase peptide syntheses. (2024). YouTube. [Link]

- Process for the preparation of 4-bromophenyl derivatives. (2011).

-

Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. (2014). Journal of the Mexican Chemical Society. [Link]

Sources

- 1. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 2. Phosphonopeptides containing free phosphonic groups: recent advances - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04655H [pubs.rsc.org]

- 3. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]

- 4. Arbuzov Reaction [organic-chemistry.org]

- 5. mdpi.com [mdpi.com]

- 6. chem.uci.edu [chem.uci.edu]

- 7. youtube.com [youtube.com]

- 8. chinesechemsoc.org [chinesechemsoc.org]

- 10. researchgate.net [researchgate.net]

- 11. Phosphorus-containing amino acids with a P–C bond in the side chain or a P–O, P–S or P–N bond: from synthesis to applications - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10917J [pubs.rsc.org]

- 12. chemimpex.com [chemimpex.com]

Fmoc-4-diethylphosphomethyl-L-phenylalanine CAS number 160253-13-4

This compound is an indispensable tool for chemical biology and drug discovery. [4][5]Its design enables the straightforward synthesis of peptides containing a stable, non-hydrolyzable phosphotyrosine mimic using standard Fmoc-SPPS chemistry. [8][21]The resulting phosphonopeptides are critical for accurately studying and modulating the complex signaling networks governed by SH2 domains and other phosphotyrosine-binding proteins, paving the way for new research avenues and therapeutic strategies. [2][19]

References

Sources

- 1. Use of phosphotyrosine-containing peptides to target SH2 domains: antagonist peptides of the Crk/CrkL-p130Cas axis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances in synthetic and medicinal chemistry of phosphotyrosine and phosphonate-based phosphotyrosine analogues - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00272K [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. chemimpex.com [chemimpex.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Phosphonopeptides containing free phosphonic groups: recent advances - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. semanticscholar.org [semanticscholar.org]

- 10. scbt.com [scbt.com]

- 11. echemi.com [echemi.com]

- 12. peptide.com [peptide.com]

- 13. nbinno.com [nbinno.com]

- 14. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Fmoc Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. chempep.com [chempep.com]

- 17. Binding Specificity of SH2 Domains: Insight from Free Energy Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Phosphonopeptides containing free phosphonic groups: recent advances - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04655H [pubs.rsc.org]

- 19. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to Fmoc-L-Phe(4-CH2PO3Et2)-OH: A Non-Hydrolyzable Phosphotyrosine Mimetic for Advanced Peptide Synthesis and Drug Discovery

This guide provides a comprehensive technical overview of N-α-(9-Fluorenylmethyloxycarbonyl)-4-(diethylphosphonomethyl)-L-phenylalanine, commonly referred to as Fmoc-L-Phe(4-CH2PO3Et2)-OH. It is intended for researchers, scientists, and drug development professionals engaged in peptide chemistry and the design of novel therapeutics. This document delves into the core chemical characteristics, synthesis, and applications of this versatile building block, offering field-proven insights and detailed methodologies to empower your research.

Introduction: The Significance of a Stable Phosphotyrosine Mimic

In the intricate landscape of cellular signaling, the reversible phosphorylation of tyrosine residues, orchestrated by protein tyrosine kinases and protein tyrosine phosphatases (PTPs), stands as a pivotal regulatory mechanism. The study of these pathways and the development of therapeutics that modulate their activity often necessitate the use of phosphotyrosine (pTyr) analogs that can resist enzymatic hydrolysis. Fmoc-L-Phe(4-CH2PO3Et2)-OH emerges as a critical tool in this context, serving as a non-hydrolyzable mimetic of pTyr.

The core innovation of this molecule lies in the replacement of the labile phosphate ester of phosphotyrosine with a stable carbon-phosphorus bond in the form of a diethylphosphonomethyl group. This modification endows peptides incorporating this residue with enhanced stability against phosphatases, making them invaluable probes for studying signaling pathways and as potential therapeutic agents.[1] The diethyl ester form also enhances hydrophobicity, which can improve cell membrane permeability, a crucial factor in drug design.[1] The Fmoc protecting group facilitates its straightforward incorporation into peptide sequences using standard solid-phase peptide synthesis (SPPS) protocols.[2]

Physicochemical Characteristics

A thorough understanding of the physicochemical properties of Fmoc-L-Phe(4-CH2PO3Et2)-OH is paramount for its effective handling, storage, and application in peptide synthesis.

| Property | Value | Reference |

| Synonyms | N-alpha-(9-Fluorenylmethyloxycarbonyl)-4-(diethoxyphosphoryl)methyl-L-phenylalanine, Fmoc-p(CH2-PO3Et2)-L-Phe-OH | [3][] |

| CAS Number | 160253-13-4 | [3] |

| Molecular Formula | C29H32NO7P | [3][] |

| Molecular Weight | 537.56 g/mol | [3][] |

| Appearance | White powder | [3] |

| Purity | ≥ 99% (HPLC) | [3] |

| Storage | 0-8°C, sealed in a dry environment | [3] |

Structural Diagram:

Caption: Chemical structure of Fmoc-L-Phe(4-CH2PO3Et2)-OH.

Synthesis and Purification

The synthesis of Fmoc-L-Phe(4-CH2PO3Et2)-OH is a multi-step process that requires careful control of reaction conditions to ensure high purity and stereochemical integrity. While a specific detailed protocol for this exact compound is not widely published, a general synthetic pathway can be inferred from the synthesis of analogous phosphonate-containing amino acids. A common approach involves the Arbusov reaction or a related palladium-catalyzed cross-coupling reaction to introduce the phosphonate moiety onto a suitably functionalized phenylalanine precursor, followed by N-terminal protection with the Fmoc group.

Conceptual Synthesis Workflow:

Caption: Conceptual workflow for the synthesis of Fmoc-L-Phe(4-CH2PO3Et2)-OH.

Purification is typically achieved through column chromatography on silica gel, followed by crystallization to yield the final product as a white, crystalline solid. The purity is then verified by High-Performance Liquid Chromatography (HPLC).

Quality Control: Ensuring Identity and Purity

For its successful application in peptide synthesis, rigorous quality control of Fmoc-L-Phe(4-CH2PO3Et2)-OH is essential. The following analytical techniques are critical for confirming the identity, purity, and stereochemical integrity of the compound.

-

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is the standard method for determining the purity of Fmoc-protected amino acids. A purity of ≥ 99% is generally required for SPPS to minimize the accumulation of deletion and side-product peptides.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is used to confirm the molecular weight of the compound (537.56 g/mol ).[3][]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the proton environment of the molecule, confirming the presence of the Fmoc group, the phenylalanine backbone, and the diethyl phosphonate moiety.

-

¹³C NMR: Confirms the carbon skeleton of the molecule.

-

³¹P NMR: This is a crucial technique for phosphorus-containing compounds. A single peak in the ³¹P NMR spectrum confirms the presence of the phosphonate group and can be used to assess its purity.

-

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of Fmoc-L-Phe(4-CH2PO3Et2)-OH is its incorporation into peptide sequences via Fmoc-based SPPS.[2] The following sections provide a detailed protocol and discuss key considerations for its use.

Recommended SPPS Protocol

This protocol outlines a general procedure for the manual coupling of Fmoc-L-Phe(4-CH2PO3Et2)-OH onto a solid support.

Materials:

-

Fmoc-L-Phe(4-CH2PO3Et2)-OH

-

Peptide synthesis grade resin (e.g., Rink Amide, Wang resin)

-

N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

-

Piperidine solution (20% in DMF)

-

Coupling reagents (e.g., HBTU/HOBt, HATU, or DIC/Oxyma)

-

Base (e.g., N,N-Diisopropylethylamine - DIPEA)

-

Dichloromethane (DCM)

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

Experimental Workflow:

Caption: A single cycle of solid-phase peptide synthesis for the incorporation of Fmoc-L-Phe(4-CH2PO3Et2)-OH.

Step-by-Step Procedure:

-

Resin Swelling: Swell the resin in DMF or NMP for at least 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Treat the resin with a 20% piperidine solution in DMF for 3 minutes, drain, and then treat with a fresh portion of the piperidine solution for 10-15 minutes to ensure complete removal of the Fmoc group from the N-terminus of the growing peptide chain.

-

Washing: Thoroughly wash the resin with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.

-

Coupling:

-

In a separate vessel, dissolve Fmoc-L-Phe(4-CH2PO3Et2)-OH (3-5 equivalents relative to the resin loading) and a suitable coupling reagent (e.g., HBTU at 2.9 equivalents) in DMF.

-

Add DIPEA (6-10 equivalents) to the solution to activate the carboxylic acid.

-

Immediately add the activated amino acid solution to the resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.

-

-

Washing: Wash the resin with DMF (3 times) and DCM (3 times) to remove excess reagents and byproducts.

-

Monitoring: Perform a Kaiser test or other appropriate qualitative test to confirm the completion of the coupling reaction (a negative test indicates a free secondary amine and thus successful coupling).

Key Considerations and Causality

-

Choice of Coupling Reagents: For sterically hindered or challenging couplings, more potent activating agents like HATU or COMU may be beneficial. The choice of coupling reagent can significantly impact the reaction kinetics and minimize the risk of side reactions.

-

Racemization: While the urethane-based Fmoc protecting group generally suppresses racemization during activation, the risk is not entirely eliminated, especially with prolonged activation times or the use of strong bases. It is advisable to use pre-activation times of no more than a few minutes before adding the activated amino acid to the resin.

-

Stability of the Phosphonate Group: The diethyl phosphonate group is generally stable to the basic conditions of Fmoc deprotection (piperidine) and the acidic conditions of final cleavage (TFA). This orthogonality is a key advantage of this protecting group strategy.

-

Cleavage and Deprotection: The final cleavage from the resin and removal of side-chain protecting groups is typically achieved with a standard TFA-based cleavage cocktail. The inclusion of scavengers such as triisopropylsilane (TIS) is recommended to prevent side reactions with sensitive residues like tryptophan or methionine.

Applications in Drug Discovery and Development

The ability of Fmoc-L-Phe(4-CH2PO3Et2)-OH to act as a stable phosphotyrosine mimetic makes it a powerful tool in drug discovery, particularly in the development of inhibitors for enzymes involved in phosphorylation-dependent signaling pathways.

-

Inhibitors of Protein Tyrosine Phosphatases (PTPs): PTPs are a family of enzymes that dephosphorylate tyrosine residues, playing a crucial role in regulating cellular signaling. Dysregulation of PTP activity is implicated in numerous diseases, including cancer, diabetes, and autoimmune disorders. Peptides and small molecules containing phosphonate-based pTyr mimetics can act as potent and selective inhibitors of PTPs by binding to the active site without being hydrolyzed.[9]

-

Modulators of SH2 and PTB Domain Interactions: Src Homology 2 (SH2) and Phosphotyrosine Binding (PTB) domains are protein modules that recognize and bind to specific phosphotyrosine-containing sequences, mediating protein-protein interactions in signaling cascades. Peptides incorporating Fmoc-L-Phe(4-CH2PO3Et2)-OH can be used to probe these interactions and to develop antagonists that disrupt pathological signaling pathways.[10]

-

Development of Kinase Inhibitors: While less common, pTyr mimetics can also be incorporated into substrate analogs to study the kinetics and inhibition of protein tyrosine kinases.

Signaling Pathway Modulation Diagram:

Caption: The role of Fmoc-L-Phe(4-CH2PO3Et2)-OH-containing peptides in inhibiting key components of phosphotyrosine signaling pathways.

Conclusion

Fmoc-L-Phe(4-CH2PO3Et2)-OH is a sophisticated and highly valuable building block for modern peptide chemistry and drug discovery. Its inherent stability to enzymatic cleavage, coupled with its ability to mimic the crucial phosphotyrosine residue, provides researchers with a powerful tool to dissect and modulate cellular signaling pathways. The straightforward incorporation of this amino acid derivative using established Fmoc-SPPS protocols further enhances its utility. As the demand for more stable and cell-permeable peptide-based therapeutics continues to grow, the importance of non-hydrolyzable phosphotyrosine mimetics like Fmoc-L-Phe(4-CH2PO3Et2)-OH is set to increase, paving the way for the development of novel and effective treatments for a wide range of diseases.

References

-

Aapptec Peptides. Fmoc-4-diethylphosphomethyl-L-phenylalanine[160253-13-4]. [Link]

-

Garbay-Jaureguiberry, C., Ficheux, D., & Roques, B. P. (1995). Solid Phase Synthesis of Peptides Containing the Non-Hydrolysable Analog of (O)phosphotyrosine, p(CH2PO3H2)Phe. Application to the Synthesis of 344-357 Sequences of the Beta 2 Adrenergic Receptor. Journal of Peptide Science, 1(2), 132-140. [Link]

-

Chem-Impex International Inc. Fmoc-4-(phosphonomethyl)-L-phenylalanine. [Link]

-

Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 15(4), 203-214. [Link]

-

Lopez, J., & Albericio, F. (2020). Greening the synthesis of peptide therapeutics: an industrial perspective. Green Chemistry, 22(23), 8054-8071. [Link]

-

Rademann, J., et al. (2019). Pentafluorophosphato-Phenylalanines: Amphiphilic Phosphotyrosine Mimetics Displaying Fluorine-Specific Protein Interactions. Angewandte Chemie International Edition, 58(38), 13466-13471. [Link]

-

Burke, T. R., Jr, et al. (1997). Potent inhibition of protein-tyrosine phosphatase by phosphotyrosine-mimic containing cyclic peptides. Bioorganic & Medicinal Chemistry, 5(1), 157-163. [Link]

-

Makukhin, N., et al. (2020). Recent advances in synthetic and medicinal chemistry of phosphotyrosine and phosphonate-based phosphotyrosine analogues. RSC Medicinal Chemistry, 11(11), 1269-1284. [Link]

-

AAPPTec. Solvents for Solid Phase Peptide Synthesis. [Link]

-

Perich, J. W. (1991). Synthesis of O-phosphotyrosine-containing peptides. Methods in Enzymology, 201, 234-245. [Link]

-

Lawrenson, S. B., et al. (2018). Solubility of Fmoc protected amino acids used in Project C. ResearchGate. [Link]

-

PubChem. Fmoc-4-Amino-L-phenylalanine. [Link]

-

Fields, G. B. (2011). Advances in Fmoc solid-phase peptide synthesis. ResearchGate. [Link]

-

Taber, D. F., & Sheth, R. B. (2017). Synthesis of Diethyl (1-Diazo-2-oxopropyl)phosphonate. ResearchGate. [Link]

-

Pedersen, S. L., et al. (2022). Kinetics for the coupling of Fmoc-Gly-OH onto H-Pro-Phe-Ala-CTR using... ResearchGate. [Link]

-

Chen, F. M., & Wu, Y. C. (2020). Synthetic Methods of Phosphonopeptides. Molecules, 25(24), 5894. [Link]

-

AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]

-

Biotage. How to synthesize hydrophobic peptides - Choosing the Right Solvent. [Link]

-

Chem-Impex International Inc. Fmoc-4-amino-L-phenylalanine. [Link]

-

The Royal Society of Chemistry. Formation, Characterization and Fluorescence Properties of Silver Nanoclusters within the Hydrogel Matrix. [Link]

-

National Center for Biotechnology Information. Synthesis of protected norcysteines for SPPS compatible with Fmoc-strategy. [Link]

-

CEM Corporation. SPPS Reagents Explained: A Complete Guide. [Link]

-

Organic Syntheses. Synthesis of Diethyl (1-Diazo-2-oxopropyl)phosphonate. [Link]

-

P212121. This compound. [Link]

-

Chem-Impex International Inc. Fmoc-p-phenyl-L-phenylalanine. [Link]

-

Organic Syntheses. L-Aspartic acid, N-(9-phenyl-9H-fluoren-9-yl-, dimethyl ester. [Link]

-

MDPI. Synthesis of Functionalized Diethyl(pyrrolidin-2-yl)phosphonate and Diethyl(5-oxopyrrolidin-2-yl)phosphonate. [Link]

Sources

- 1. Solid phase synthesis of peptides containing the non-hydrolysable analog of (O)phosphotyrosine, p(CH2PO3H2)Phe. Application to the synthesis of 344-357 sequences of the beta 2 adrenergic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. peptide.com [peptide.com]

- 5. Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07204D [pubs.rsc.org]

- 6. peptide.com [peptide.com]

- 7. researchgate.net [researchgate.net]

- 8. biotage.com [biotage.com]

- 9. Potent inhibition of protein-tyrosine phosphatase by phosphotyrosine-mimic containing cyclic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Recent advances in synthetic and medicinal chemistry of phosphotyrosine and phosphonate-based phosphotyrosine analogues - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking Peptidic Therapeutics: A Guide to the Application of Phosphonate-Containing Amino Acids in Peptide Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Phosphorus Advantage in Peptide Design

In the landscape of modern drug discovery and chemical biology, the quest for peptides with enhanced stability, tailored activity, and novel functionalities is relentless. Standard peptides, while offering high specificity, are often plagued by metabolic instability due to enzymatic degradation. This guide delves into a powerful class of molecular tools that addresses this challenge: phosphonate-containing amino acids. These are structural analogues of natural amino acids where a carboxylic acid moiety is replaced by a phosphonic acid group (-PO₃H₂) or where a phosphonate group is incorporated into the side chain.[1][2][3]

The utility of these analogues stems from the unique properties of the carbon-phosphorus (C-P) bond. Unlike the phosphate-oxygen (P-O) bond found in phosphorylated proteins, the C-P bond is exceptionally resistant to chemical and enzymatic hydrolysis.[4] This stability makes phosphonate-containing amino acids superb bioisosteres—substitutes for natural functional groups—that can mimic key biological structures without the inherent lability.[5][6][7][8]

Specifically, they serve two primary roles:

-

Transition-State Analogues: The tetrahedral geometry of the phosphonate group closely mimics the high-energy tetrahedral intermediate formed during the hydrolysis of a peptide bond by proteases.[4][5][9] This allows peptides incorporating these residues to act as potent, mechanism-based inhibitors of critical enzyme targets like metalloproteases and aspartyl peptidases.[4][9][10][11]

-

Stable Phosphate Mimics: As non-hydrolyzable analogues of phosphoserine, phosphothreonine, and phosphotyrosine, they are indispensable tools for probing the complex networks of cell signaling pathways governed by protein kinases and phosphatases.[4][12][13]

This guide provides a comprehensive overview of the synthesis of these critical building blocks, their incorporation into peptide chains, and their transformative applications in medicinal chemistry and beyond.

Part 1: The Building Blocks: Synthesis of Phosphonate-Containing Amino Acids

The successful application of phosphonate-containing amino acids begins with their synthesis. The choice of synthetic route is dictated by the desired structure, stereochemistry, and available starting materials. The causality behind selecting a particular method often involves balancing yield, scalability, and the stereochemical control required for biological applications.

Several classical and modern methods have been established. The Michaelis-Arbuzov reaction, for instance, is a cornerstone for forming the crucial P-C bond.[14][15] For the synthesis of α-amino phosphonates, the Kabachnik-Fields reaction is one of the most convenient and widely used methods.[16] This one-pot, three-component condensation of an aldehyde, an amine, and a dialkyl phosphite provides direct access to the α-amino phosphonate backbone.[16][17]

Caption: Key synthetic routes to α-amino phosphonates.

Experimental Protocol: Synthesis of Diethyl (1-Amino-1-phenylmethyl)phosphonate via Kabachnik-Fields Reaction

This protocol describes a representative one-pot synthesis of an α-amino phosphonate. The choice of reagents is illustrative; benzaldehyde provides the phenylmethyl side chain, ammonia serves as the amine source, and diethyl phosphite is the phosphorus source.

Materials:

-

Benzaldehyde

-

Ammonia (7N solution in Methanol)

-

Diethyl phosphite

-

Ethanol (absolute)

-

Diethyl ether

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, reflux condenser

Methodology:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve benzaldehyde (10.6 g, 0.1 mol) in absolute ethanol (50 mL).

-

Amine Addition: Cool the solution in an ice bath and slowly add a 7N solution of ammonia in methanol (20 mL, ~0.14 mol). Stir for 15 minutes. Scientist's Note: The initial formation of the imine intermediate is crucial. Performing this step at a reduced temperature minimizes side reactions.

-

Phosphite Addition: To the stirring solution, add diethyl phosphite (13.8 g, 0.1 mol) dropwise over 30 minutes, maintaining the temperature below 20°C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours. Then, attach a reflux condenser and heat the mixture to reflux (approx. 80°C) for 3 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the resulting oily residue in diethyl ether (100 mL) and wash with water (2 x 50 mL) to remove any remaining salts and polar impurities.

-

Drying and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure diethyl (1-amino-1-phenylmethyl)phosphonate. Self-Validation: The purity and identity of the final product should be confirmed using ¹H NMR, ³¹P NMR, and mass spectrometry.

Part 2: Incorporation into Peptides via Solid-Phase Synthesis

The true power of these building blocks is realized when they are incorporated into peptide sequences. Solid-Phase Peptide Synthesis (SPPS), particularly using the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy, is the method of choice.[18][19] The process involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin.

The incorporation of a phosphonate-containing amino acid requires careful consideration of protecting groups. The α-amino group is typically protected with the base-labile Fmoc group, consistent with the overall strategy. The phosphonic acid itself must be protected with ester groups (e.g., methyl, ethyl, or benzyl) that are stable to the basic conditions used for Fmoc deprotection (typically piperidine in DMF) but can be removed during the final acid-mediated cleavage from the resin (typically with trifluoroacetic acid, TFA).[20]

Caption: Phosphonates as mimics of the tetrahedral transition state.

This principle has been successfully applied to develop potent inhibitors for various enzyme classes, including:

-

Aspartyl Proteases: Phosphonate analogues have been synthesized as inhibitors of pepsin. Studies have shown a direct correlation between the inhibition constants (Ki) of the phosphonate inhibitors and the turnover rates (kcat/Km) of the corresponding substrates, providing strong evidence for transition-state analogy. [9]* Zinc Metalloproteases: Carboxypeptidase A and thermolysin are classic targets. Phosphonate and phosphonamidate peptides are among the most potent reversible inhibitors known for these enzymes, with some exhibiting picomolar dissociation constants. [10][21]* Serine Proteases: Diphenyl phosphonate analogues of phenylalanine have been shown to be potent irreversible inactivators of chymotrypsin. [14]The mechanism involves phosphonylation of the active site serine residue. [22]

Inhibitor Structure Target Enzyme Inhibition Constant (Ki) Reference Cbz-Gly-Ala-Pheᴾ(O)-Phe-OPrᴾʸ Pepsin 1.1 µM [9] Cbz-Ala-Gly-Pheᴾ(O)-Phe-OPrᴾʸ Pepsin 17 nM [9] Z-Ala-Alaᴾ(O)-Phe Carboxypeptidase A 3 pM Z-Phe-Alaᴾ(O)-Phe Carboxypeptidase A 1 pM Z-Glyᴾ-Leu-Ala Thermolysin 780 nM [21] Z-Glyᴾ(NH)-Leu-Ala Thermolysin 9.1 nM [21] Table 1: Comparative inhibition data for selected phosphonate peptide inhibitors. Pheᴾ represents the phosphonate analogue of Phenylalanine.

Phosphate Isosteres: Probing Cellular Signaling

Reversible protein phosphorylation is a fundamental mechanism of cellular control. Phosphonate-based amino acids serve as non-hydrolyzable mimics of natural phosphoamino acids (pSer, pThr, pTyr). [12][13][23]Incorporating these stable analogues into peptides allows researchers to:

-

Inhibit Phosphatases: Peptides containing phosphonate mimics can bind to and inhibit protein tyrosine phosphatases (PTPs) or serine/threonine phosphatases, helping to elucidate their roles in disease.

-

Study Kinase-Substrate Interactions: Because they are not substrates for phosphatases, these peptides can be used to "trap" kinase-substrate complexes for structural or biophysical studies. [13]* Develop Stable Binding Ligands: They are used to create stable ligands for proteins that recognize phosphorylated motifs, such as SH2 and PTB domains, which are crucial in cancer and immunology signaling pathways. [13] The key advantage is the P-C bond's resistance to enzymatic cleavage, which provides a stable system to study binding events without the complication of dephosphorylation. [4]

Conclusion and Future Outlook

Phosphonate-containing amino acids are more than mere curiosities; they are enabling tools that have fundamentally advanced peptide chemistry and drug discovery. By providing a scaffold for potent transition-state analogue inhibitors and stable phosphate mimics, they have allowed scientists to dissect complex biological pathways and design highly effective therapeutic leads. The synthetic methodologies are well-established, and their incorporation into peptides via SPPS is routine, opening the door for their broad application.

Future developments will likely focus on more complex phosphonate structures, including cyclic phosphonopeptides and the development of phosphonate prodrugs to improve cell permeability and pharmacokinetic profiles. [5][24]As our understanding of the proteome and signal transduction networks deepens, the targeted application of these versatile phosphorus-containing building blocks will undoubtedly continue to yield profound insights and novel therapeutic opportunities.

References

-

De Vleeschouwer, M., et al. (2021). Synthesis of Mixed Phosphonate Esters and Amino Acid-Based Phosphonamidates, and Their Screening as Herbicides. Molecules. Available at: [Link]

-

Højlys-Larsen, K. B., & Jensen, K. J. (2013). Solid-phase synthesis of phosphopeptides. Methods in Molecular Biology. Available at: [Link]

-

De Bont, H. B., et al. (1989). Solid-phase synthesis of phosphopeptides. International Journal of Peptide and Protein Research. Available at: [Link]

-

Bartlett, P. A., & Giangiordano, M. A. (1996). Transition State Analogy of Phosphonic Acid Peptide Inhibitors of Pepsin. Journal of Organic Chemistry. Available at: [Link]

-

Hamilton, R., et al. (1993). THE SYNTHESIS OF PHOSPHONATE ANALOGUES OF AMINO ACIDS AND PEPTIDES. Phosphorus, Sulfur, and Silicon and the Related Elements. Available at: [Link]

-

Berlicki, Ł. (2013). Targeting Enzymes with Phosphonate-Based Inhibitors: Mimics of Tetrahedral Transition States and Stable Isosteric Analogues of Phosphates. InTech. Available at: [Link]

-

Kaboudin, B., et al. (2022). Hydroxy- and Amino-Phosphonates and -Bisphosphonates: Synthetic Methods and Their Biological Applications. Frontiers in Chemistry. Available at: [Link]

-

Kafarski, P., & Lejczak, B. (2021). Editorial: Phosphonate Chemistry in Drug Design and Development. Frontiers in Chemistry. Available at: [Link]

-

Hanson, J. E., et al. (1989). Phosphonate analogues of carboxypeptidase A substrates are potent transition-state analogue inhibitors. Biochemistry. Available at: [Link]

-

Kafarski, P., & Lejczak, B. (1991). BIOLOGICAL ACTIVITY OF AMINOPHOSPHONIC ACIDS. Phosphorus, Sulfur, and Silicon and the Related Elements. Available at: [Link]

-

An, H., & Cook, P. D. (1998). Synthesis of 5'-Amino-5'-phosphonate Analogues of Pyrimidine Nucleoside Monophosphates. The Journal of Organic Chemistry. Available at: [Link]

-

Chen, F., & Lu, Y. (2020). Synthetic Methods of Phosphonopeptides. Molecules. Available at: [Link]

-

Breazu, C., et al. (2006). SolidPhase Synthesis of Phosphonylated Peptides. ResearchGate. Available at: [Link]

-

Grembecka, J., et al. (2021). Synthesis and Biological Studies of Novel Aminophosphonates and Their Metal Carbonyl Complexes (Fe, Ru). Molecules. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of α-amino phosphonates. Organic Chemistry Portal. Available at: [Link]

-

Stangier, P., & Kitas, E. (1993). Solid Phase Phosphorylation of a Peptide by the H-Phosphonate Method. Luxembourg Bio Technologies. Available at: [Link]

-

Perich, J. W., & Reynolds, E. C. (1991). The H-Phosphonate Approach to the Synthesis of Phosphopeptides on Solid Phase. ResearchGate. Available at: [Link]

-

Fan, F., et al. (2003). The crystal structure of phosphonate-inhibited D-Ala-D-Ala peptidase reveals an analogue of a tetrahedral transition state. Biochemistry. Available at: [Link]

-

Cambridge MedChem Consulting. (2012). Phosphate Bioisosteres. Cambridge MedChem Consulting. Available at: [Link]

-

Li, C., et al. (2021). Direct Synthesis of α-Aminophosphonates from Amines, Alcohols, and White Phosphorus. CCS Chemistry. Available at: [Link]

-

Mucha, A., et al. (2011). Phosphorus-containing amino acids with a P–C bond in the side chain or a P–O, P–S or P–N bond: from synthesis to applications. ResearchGate. Available at: [Link]

-

Elliott, T. S., & Elliot, T. (2012). The use of phosphate bioisosteres in medicinal chemistry and chemical biology. MedChemComm. Available at: [Link]

- Marlowe, C. K. (1985). Phosphonamidate and Phosphonate Peptide Derivatives as Transition State Analogue and Slow Binding Inhibitors of Thermolysin. University of California, Berkeley.

-

Corchete, L. S., & Roy, V. (2020). Phosphorus-containing amino acids with a P–C bond in the side chain or a P–O, P–S or P–N bond: from synthesis to applications. RSC Advances. Available at: [Link]

-

Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. Available at: [Link]

-

Krečmerová, M., et al. (2022). Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects. Frontiers in Chemistry. Available at: [Link]

-

Kafarski, P. (2020). Phosphonopeptides containing free phosphonic groups: recent advances. RSC Organic and Biomolecular Chemistry. Available at: [Link]

-

Kafarski, P., & Lejczak, B. (2022). Editorial: Phosphonate chemistry in drug design and development, Volume II. Frontiers in Chemistry. Available at: [Link]

-

Elliott, T. S. (2012). The use of phosphate bioisosteres in medicinal chemistry and chemical biology. ResearchGate. Available at: [Link]

-

Makukhin, N., & Ciulli, A. (2020). Recent advances in synthetic and medicinal chemistry of phosphotyrosine and phosphonate-based phosphotyrosine analogues. RSC Medicinal Chemistry. Available at: [Link]

-

Kafarski, P. (2020). Phosphonopeptides containing free phosphonic groups: recent advances. PubMed Central. Available at: [Link]

-

Wang, G. (2006). Synthesis of Phosphonate and Thiophosphonate Peptide Analogs as Inhibitors of Carboxypeptidase A. LSU Scholarly Repository. Available at: [Link]

-

Kafarski, P. (2022). Phosphonic acids as analogues of phosphates, amino acids and peptides. ResearchGate. Available at: [Link]

-

Metcalf, W. W., & van der Donk, W. A. (2009). Genomics-Enabled Discovery of Phosphonate Natural Products and their Biosynthetic Pathways. PubMed Central. Available at: [Link]

-

Tzagkaroulaki, L., & Georgiadis, D. (2023). Phosphinic Peptides as Tool Compounds for the Study of Pharmacologically Relevant Zn-Metalloproteases. Journal of Medicinal Chemistry. Available at: [Link]

-

Wikipedia. (n.d.). Phosphonate. Wikipedia. Available at: [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Editorial: Phosphonate chemistry in drug design and development, Volume II - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Editorial: Phosphonate Chemistry in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phosphate Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 7. The use of phosphate bioisosteres in medicinal chemistry and chemical biology - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 8. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. "Synthesis of Phosphonate and Thiophosphonate Peptide Analogs as Inhibi" by Hong Fan [repository.lsu.edu]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Phosphonopeptides containing free phosphonic groups: recent advances - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04655H [pubs.rsc.org]

- 13. Recent advances in synthetic and medicinal chemistry of phosphotyrosine and phosphonate-based phosphotyrosine analogues - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00272K [pubs.rsc.org]

- 14. tandfonline.com [tandfonline.com]

- 15. Phosphorus-containing amino acids with a P–C bond in the side chain or a P–O, P–S or P–N bond: from synthesis to applications - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10917J [pubs.rsc.org]

- 16. Frontiers | Hydroxy- and Amino-Phosphonates and -Bisphosphonates: Synthetic Methods and Their Biological Applications [frontiersin.org]

- 17. Amino phosphonate synthesis by phosphonylation [organic-chemistry.org]

- 18. Solid-phase synthesis of phosphopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Solid-phase synthesis of phosphopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Phosphonamidate and Phosphonate Peptide Derivatives as Transition State ... - Charles Kenneth Marlowe - Google 圖書 [books.google.com.tw]

- 22. Synthesis and Biological Studies of Novel Aminophosphonates and Their Metal Carbonyl Complexes (Fe, Ru) [mdpi.com]

- 23. Phosphonopeptides containing free phosphonic groups: recent advances - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Frontiers | Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects [frontiersin.org]

A Senior Application Scientist's Guide to the Role of the Phosphonate Group in Peptide Bioactivity

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Executive Summary

The strategic incorporation of phosphonate groups into peptide structures represents a cornerstone of modern medicinal chemistry and drug design. By replacing a native peptide bond or amino acid carboxylate with a phosphonate moiety, researchers can imbue peptides with powerful therapeutic properties. This guide provides an in-depth exploration of the multifaceted roles of the phosphonate group, focusing on its function as a transition-state analogue, its capacity to enhance pharmacokinetic properties, and its application in creating potent and selective enzyme inhibitors. We will delve into the underlying chemical principles, synthetic strategies, and bioanalytical validation, offering a comprehensive resource for professionals seeking to leverage phosphonate chemistry in peptide-based drug discovery.

The Phosphonate Moiety: A Stable Bioisostere of Phosphate and Carboxylate Groups

At its core, the utility of the phosphonate group stems from its unique structure. A phosphonate contains a highly stable, non-hydrolyzable phosphorus-carbon (P-C) bond, distinguishing it from the labile phosphorus-oxygen (P-O) bond found in natural phosphates.[1][2][3] This inherent stability makes phosphonate-containing peptides resistant to chemical and enzymatic degradation.[1][3]

Functionally, the phosphonate group serves as an effective bioisostere—a chemical substitute that retains the parent molecule's biological activity. It can mimic:

-

Phosphate Groups: As a stable analogue of phosphates, it is invaluable for designing inhibitors of enzymes that process phosphorylated substrates, such as kinases and phosphatases.[1][2][4]

-

Carboxylate Groups: The phosphonate group can also act as a bioisostere for carboxylates, enabling it to mimic amino acids or the C-terminus of a peptide.[4][5]

-

Peptide Bond Transition States: Crucially, its tetrahedral geometry closely resembles the transition state of amide bond hydrolysis, forming the basis for its most powerful application: the design of potent protease inhibitors.[1][6][7][8]

Core Mechanism: Potent Enzyme Inhibition via Transition-State Analogy

The primary mechanism by which phosphonate peptides exert their bioactivity is through the inhibition of enzymes, particularly proteases. Proteases cleave peptide bonds via a mechanism that proceeds through a high-energy, tetrahedral intermediate. The phosphonate group, with its stable tetrahedral phosphorus center, is a near-perfect mimic of this transient state.[1][7][8][9]

This structural mimicry allows phosphonate peptides to bind with exceptionally high affinity to the active site of a target enzyme, acting as potent competitive inhibitors.[1][3] In the case of serine and metalloproteases, the phosphonate can form a stable covalent or coordinate bond with a key catalytic residue (e.g., a serine hydroxyl or a zinc ion), leading to potent, often irreversible, inhibition.[6][7][8][9]

Enhancing Therapeutic Viability: Physicochemical and Pharmacokinetic Advantages

Beyond potent inhibition, incorporating a phosphonate group confers several properties that are highly desirable in drug development.

Enhanced Proteolytic Stability

The replacement of a scissile amide bond with a phosphonate or phosphonamidate linkage renders the peptide highly resistant to cleavage by proteases.[1] This is a critical advantage, as the rapid degradation of natural peptides in vivo is a major barrier to their therapeutic use. This increased stability prolongs the peptide's half-life, allowing for sustained biological activity. Designing peptides with enhanced stability is a common strategy to make them viable drug candidates.[10]

Improved Cellular Permeability and Bioavailability

While the anionic nature of the phosphonate group can hinder passive diffusion across cell membranes, this challenge has been overcome through innovative prodrug strategies.[2][11][12] By masking the negative charges with ester groups (e.g., pivaloyloxymethyl (POM) or isopropoxycarbonyloxymethyl (POC)), the molecule becomes more lipophilic, facilitating cell entry.[2] Once inside the cell, endogenous esterases cleave these masking groups, releasing the active, charged phosphonate peptide where it is needed. This approach has been instrumental in the success of antiviral drugs like Tenofovir.[2][13]

Bone Targeting

Bisphosphonates, which contain two phosphonate groups, have a strong affinity for calcium ions and readily accumulate in bone tissue. This property has been exploited to develop drugs for osteoporosis and other bone resorption disorders, which work by inhibiting farnesyl pyrophosphate synthase in osteoclasts.[4]

Synthetic Strategies for Phosphonate-Containing Peptides

The creation of phosphonate peptides requires specialized synthetic methods that differ from standard peptide synthesis.

Core P-C Bond Formation: The Michaelis-Arbuzov Reaction

A foundational method for creating the crucial P-C bond is the Michaelis-Arbuzov reaction.[14][15][16] This reaction involves the treatment of a trialkyl phosphite with an alkyl halide, which rearranges to form a more stable dialkyl phosphonate.[15][16] This versatile reaction is widely used to synthesize the initial phosphonate building blocks required for peptide incorporation.[14][17]

Causality: The choice of the Michaelis-Arbuzov reaction is dictated by its reliability in forming the stable P-C bond from readily available starting materials. The mechanism proceeds via an SN2 attack of the nucleophilic phosphorus on the alkyl halide, forming a phosphonium salt intermediate, which then dealkylates to yield the final phosphonate product.[15][16]

Integration into Peptides: Solid-Phase and Solution-Phase Coupling

Once the amino phosphonate building block is synthesized, it can be incorporated into a growing peptide chain using either solution-phase or solid-phase peptide synthesis (SPPS) techniques.[18][19]

A common approach involves converting a phosphonic monoester into a more reactive phosphonochloridate.[20][21][22] This activated species can then react with the N-terminal amine of a peptide chain to form the desired phosphonamidate linkage.[21][22]

Phosphonate Peptides in Drug Development: Case Studies

The principles outlined above have led to the development of numerous successful drugs and promising clinical candidates.

| Drug/Candidate Class | Target Enzyme(s) | Therapeutic Area | Key Feature(s) |

| Acyclic Nucleoside Phosphonates (e.g., Tenofovir, Adefovir, Cidofovir)[2] | Viral Reverse Transcriptases / DNA Polymerases | Antiviral (HIV, Hepatitis B) | Stable phosphate mimic; requires intracellular activation; often administered as a prodrug.[2][11][13] |

| Bisphosphonates (e.g., Alendronate, Zoledronic acid)[4] | Farnesyl Pyrophosphate Synthase | Osteoporosis, Bone Metastases | High affinity for bone mineral; inhibits osteoclast activity.[4] |

| Protease Inhibitors (Various) | Serine proteases, Metalloproteases, Aspartyl proteases | Cancer, Hypertension, Inflammation | Transition-state analogue mechanism leading to potent and selective inhibition.[6][8][18] |

| Fosfomycin [23] | MurA | Antibacterial | Irreversibly inhibits a key enzyme in bacterial cell wall biosynthesis.[3] |